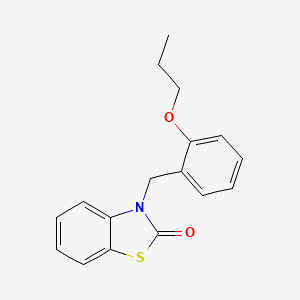![molecular formula C20H22N4O B2760164 7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol CAS No. 315697-74-6](/img/structure/B2760164.png)
7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol is a chemical compound that belongs to the quinoline family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesized compound demonstrates significant inhibitory activity against cancer cell lines, including K562 and MKN45 . Its potential as an anticancer agent warrants further investigation, especially in the context of targeted therapies.
Antibacterial Properties
Analogues of pyrazolo [1,5-a]pyrimidine, to which this compound belongs, have shown antibacterial activity . Researchers could explore its effectiveness against specific bacterial strains and mechanisms of action.
Antifungal Potential
While not directly studied for antifungal properties, similar pyrazolo [1,5-a]pyrimidine derivatives have exhibited antifungal activity . Investigating this compound’s effects on fungal pathogens could be valuable.
Analgesic Effects
Although not explicitly tested for analgesia, related pyrazolo [1,5-a]pyrimidine analogues have demonstrated analgesic properties . Researchers might explore its potential as a pain-relieving agent.
Anti-Inflammatory Applications
Given the biological activities associated with pyrazolo [1,5-a]pyrimidines, including anti-inflammatory effects, this compound could be evaluated for its impact on inflammatory pathways .
Tyrosine Kinase Inhibition
Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment, shares structural similarities with this compound . Investigating its potential as a kinase inhibitor could be promising.
Propiedades
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-23-11-13-24(14-12-23)19(16-6-9-21-10-7-16)17-5-4-15-3-2-8-22-18(15)20(17)25/h2-10,19,25H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXCTRCPZLXMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

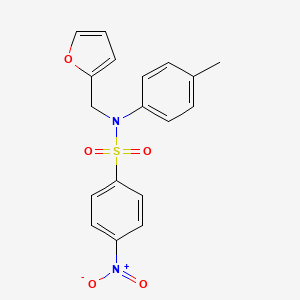
![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)
![Methyl 5-[(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2760084.png)
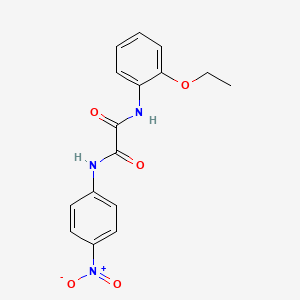
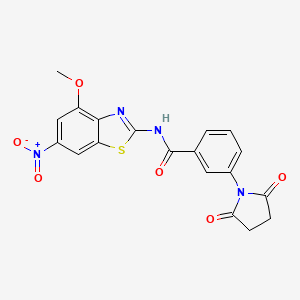
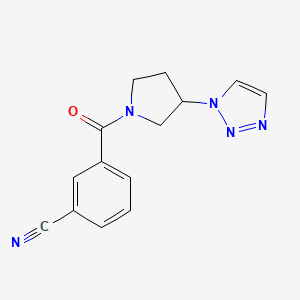

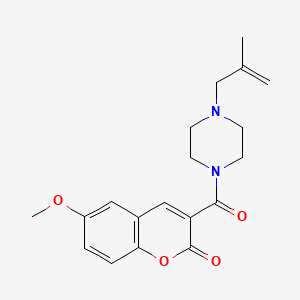
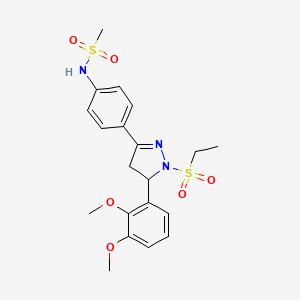
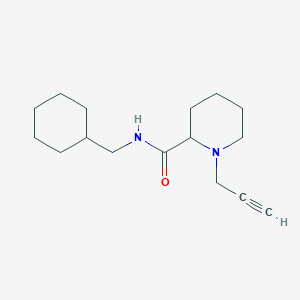
![1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2760099.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760101.png)
